Fluplatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

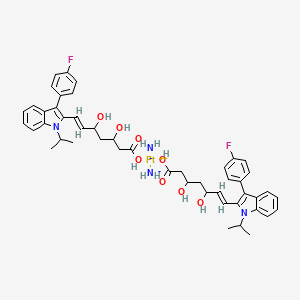

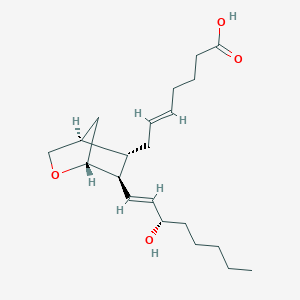

Fluplatin is a novel antitumor agent composed of cisplatin and fluvastatin. It has shown significant potential in overcoming chemoresistance and tumor recurrence, particularly in non-small cell lung cancer . The compound is designed to target mutant p53, a common mutation in various cancers that contributes to drug resistance .

Preparation Methods

Fluplatin is synthesized by combining cisplatin and fluvastatin. The synthesis involves the self-assembly of these two compounds, followed by encapsulation with poly-(ethylene glycol)–phosphoethanolamine (PEG–PE) to form this compound@PEG–PE nanoparticles (FP NPs) . The reaction conditions typically involve controlled temperature and pH to ensure the stability and efficacy of the nanoparticles .

Chemical Reactions Analysis

Fluplatin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified biological activities .

Scientific Research Applications

Fluplatin has a wide range of scientific research applications:

Mechanism of Action

Fluplatin exerts its effects by targeting mutant p53, a protein that is commonly mutated in various cancers . The compound degrades mutant p53 and triggers endoplasmic reticulum stress, leading to cell death . This mechanism is independent of the p53 pathway, making this compound effective even in cancers with p53 mutations . The molecular targets and pathways involved include the endoplasmic reticulum stress pathway and the degradation of mutant p53 .

Comparison with Similar Compounds

Fluplatin is unique compared to other similar compounds due to its dual composition of cisplatin and fluvastatin . Similar compounds include:

Cisplatin: A widely used chemotherapy drug that targets DNA and induces cell death.

Fluvastatin: A statin used to lower cholesterol levels, which also has antitumor properties.

This compound combines the properties of both cisplatin and fluvastatin, making it more effective in overcoming drug resistance and reducing tumor recurrence . This combination also allows this compound to target multiple pathways, enhancing its antitumor activity .

Properties

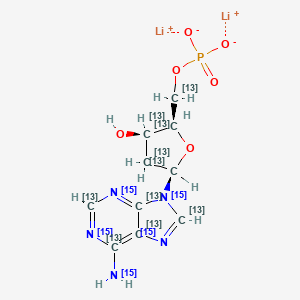

Molecular Formula |

C48H56F2N4O8Pt |

|---|---|

Molecular Weight |

1050.1 g/mol |

IUPAC Name |

azanide;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid;platinum(2+) |

InChI |

InChI=1S/2C24H26FNO4.2H2N.Pt/c2*1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;;/h2*3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);2*1H2;/q;;2*-1;+2/b2*12-11+;;; |

InChI Key |

UYQVBVYONDWJQH-ZSDDQYQESA-N |

Isomeric SMILES |

CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.[NH2-].[NH2-].[Pt+2] |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[NH2-].[NH2-].[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)

![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)

![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)

![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)